molecular formula C19H17ClF3N3O3 B2799169 4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine CAS No. 860650-97-1

4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine

Cat. No. B2799169
CAS RN: 860650-97-1
M. Wt: 427.81
InChI Key: OVCPTNMUNJAAND-ROTLSHHCSA-N
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Description

The compound “4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also contains a 4-chlorobenzoyl group , which is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols . The 4-chlorobenzoyl group could potentially be introduced through a reaction with 4-chlorobenzoyl chloride .

Scientific Research Applications

Synthesis and Spectral Analysis

Research efforts have been dedicated to synthesizing and analyzing novel compounds with structural similarities to "4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine." For instance, Thanusu et al. (2010) explored the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the importance of morpholine derivatives in producing compounds with potential biological activities, including antimicrobial and anti-inflammatory effects (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Catalytic and Biological Activities

The literature also discusses the catalytic and biological activities of compounds related to "4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine." Bhattacharjee et al. (2017) synthesized copper(II) complexes with Schiff-base ligands, showing potential as catalysts for alcohol oxidation reactions, demonstrating the utility of such compounds in chemical synthesis (Bhattacharjee, Halder, Ghosh, Rizzoli, & Roy, 2017).

Structural Characterization

X-ray powder diffraction data provided by Wang et al. (2016) for a compound with structural features related to the target compound emphasizes the importance of detailed structural characterization in understanding the properties and potential applications of these chemicals (Wang, Zeng, Li, Ma, & Li, 2016).

Antimicrobial and Enantioselective Reactions

Compounds with the morpholine moiety have been explored for their antimicrobial activities and as catalysts in enantioselective reactions. Desimoni et al. (2005) discussed the synthesis of a new pyridine-2,6-bis(oxazoline) for efficient and flexible lanthanide-based catalysts of enantioselective reactions, highlighting the versatility of morpholine derivatives in facilitating stereoselective synthesis (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

properties

IUPAC Name

[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3/c1-12(25-29-18(27)13-2-4-15(20)5-3-13)17-16(26-6-8-28-9-7-26)10-14(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPTNMUNJAAND-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine

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